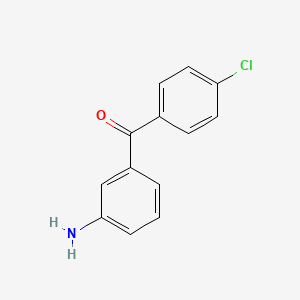

(3-Aminophenyl)(4-chlorophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDQCUUITYDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544932 | |

| Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62261-26-1 | |

| Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Aminophenyl 4 Chlorophenyl Methanone and Its Analogs

Established Synthetic Pathways to Substituted Aminophenyl Methanones

The construction of the diaryl ketone core of substituted aminobenzophenones can be achieved through several established synthetic strategies. These methods vary in their efficiency, substrate scope, and reaction conditions.

Friedel-Crafts Acylation Strategies in Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. This reaction typically involves the electrophilic acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

For the synthesis of aminobenzophenones, a common approach involves the acylation of a suitable aromatic substrate with a nitro-substituted benzoyl chloride, followed by the reduction of the nitro group to an amine. For instance, 4-amino-4'-chlorobenzophenone (B1229614) has been synthesized by the Friedel-Crafts reaction of p-nitrobenzoyl chloride with chlorobenzene (B131634) using AlCl₃, followed by reduction of the intermediate 4-nitro-4'-chlorobenzophenone with sodium disulfide (Na₂S₂). nih.gov A similar strategy for (3-Aminophenyl)(4-chlorophenyl)methanone would involve the reaction of 3-nitrobenzoyl chloride with chlorobenzene, followed by reduction. A patent describes a method for producing 3-nitro-4-chlorobenzophenone via the Friedel-Crafts reaction of 3-nitro-4-chlorobenzoyl chloride with benzene, catalyzed by AlCl₃. google.com Subsequent reduction of the nitro group would yield the corresponding aminobenzophenone.

Direct acylation of anilines is challenging because the amino group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. This often necessitates the use of protecting groups for the amine or employing more vigorous reaction conditions. asianpubs.org An alternative is the solid-state Friedel-Crafts reaction, which can provide good yields. For example, various 2-aminobenzophenones have been synthesized in yields of 40-50% by reacting para-chloroaniline with substituted benzoyl chlorides at high temperatures (180–230 °C) using anhydrous ZnCl₂ as a catalyst. tandfonline.com

Table 1: Examples of Friedel-Crafts Acylation for Aminobenzophenone Synthesis

| Acylating Agent | Aromatic Substrate | Catalyst | Key Steps | Reference |

|---|---|---|---|---|

| p-Nitrobenzoyl chloride | Chlorobenzene | AlCl₃ | Acylation followed by reduction of nitro group with Na₂S₂ | nih.gov |

| 3-Nitro-4-chlorobenzoyl chloride | Benzene | AlCl₃ | Acylation followed by reduction | google.com |

Palladium-Catalyzed Coupling Reactions for Substituted Benzophenone Formation

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-carbon bonds under milder conditions than traditional methods. These reactions offer high functional group tolerance and selectivity.

While specific examples detailing the synthesis of (3-Aminophenyl)(4-chlorophenyl)methanone via this route are not prevalent in the provided search results, the general applicability of these methods is well-established for diaryl ketone synthesis. Methodologies such as Suzuki, Heck, and carbonylative couplings are relevant. A Suzuki coupling, for example, could theoretically involve the reaction of a (3-aminophenyl)boronic acid derivative with 4-chlorobenzoyl chloride.

Palladium catalysis is widely used for constructing complex molecular frameworks. For example, palladium(0) catalysts are used in Suzuki cross-coupling reactions to synthesize thiophene-containing imines from bromo-substituted precursors and various arylboronic acids. nih.gov Other multi-component reactions, such as the palladium-catalyzed four-component carbonylative addition of aryl bromides, amines, and alkynes, provide efficient routes to diverse chemical structures like enaminones. thieme.de These examples highlight the potential of palladium catalysis for the targeted synthesis of substituted benzophenones, offering pathways that may circumvent the harsh conditions and functional group incompatibility of Friedel-Crafts reactions.

Alternative Synthetic Approaches to the (3-Aminophenyl)(4-chlorophenyl)methanone Core

Beyond Friedel-Crafts and palladium-catalyzed reactions, several other methods have been developed for the synthesis of aminobenzophenones. wum.edu.pl These alternative routes can be advantageous when specific starting materials are more accessible or when particular substitution patterns are desired.

One classical method involves the use of Grignard reagents. wum.edu.pl This could entail the reaction of a chlorophenyl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) with a 3-nitrobenzaldehyde, followed by oxidation of the resulting secondary alcohol to a ketone and subsequent reduction of the nitro group.

Another route begins with readily available precursors like benzotrichloride (B165768). A multi-step synthesis of (3-Aminophenyl)(morpholino)methanone starts with the nitration of benzotrichloride to form meta-nitrobenzoic acid. This is then converted to the acid chloride with thionyl chloride, followed by condensation with morpholine (B109124) and finally, reduction of the nitro group using iron and hydrochloric acid. asianpubs.orgresearchgate.net This pathway demonstrates how a simple starting material can be elaborated into a more complex aminobenzophenone derivative.

Syntheses starting from acyl hydrazides also provide a versatile route to 2-aminobenzophenones, showcasing an alternative to more traditional methods. acs.org

Chemo- and Regioselective Synthesis of Advanced (3-Aminophenyl)(4-chlorophenyl)methanone Derivatives

The (3-Aminophenyl)(4-chlorophenyl)methanone core contains multiple reactive sites, making the chemo- and regioselective synthesis of its derivatives a key challenge. The amino group, the carbonyl function, and the aromatic rings can all be targeted for further chemical modification.

Chemoselectivity involves differentiating between these functional groups. For example, the amino group can be selectively acylated or alkylated without affecting the carbonyl group under appropriate conditions. Regioselectivity concerns the specific position of reaction on the aromatic rings. The aminophenyl ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions.

The development of synthetic methods that allow for precise control over reaction outcomes is crucial for creating libraries of advanced derivatives. For instance, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles from 1,2,4-triketone analogs and hydrazines demonstrates how reaction conditions (temperature, catalysts) and substituent effects can be manipulated to control chemo- and regioselectivity. mdpi.com While not directly modifying the benzophenone core, such studies on controlling selectivity in complex molecules provide a framework for approaching the targeted synthesis of (3-Aminophenyl)(4-chlorophenyl)methanone derivatives. The synthesis of pyrazoline derivatives from chalcones, which are α,β-unsaturated ketones, also highlights the multistep synthesis of complex heterocyclic structures from simpler aromatic ketones. ijper.orgresearchgate.net

Green Chemistry and Sustainable Synthesis Principles in (3-Aminophenyl)(4-chlorophenyl)methanone Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com In the context of synthesizing (3-Aminophenyl)(4-chlorophenyl)methanone, this involves adopting more sustainable practices.

Key areas for applying green chemistry principles include:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions. hilarispublisher.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. The use of recyclable catalysts is particularly advantageous.

Energy Efficiency: Employing energy-efficient methods, such as photochemical reactions that utilize solar energy. The photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is a classic example of a green photochemical reaction. egrassbcollege.ac.in This process uses a renewable energy source and can be performed in greener solvents like ethanol. hilarispublisher.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The solid-state Friedel-Crafts reaction mentioned earlier is an example of a greener approach, as it can reduce the need for large volumes of solvent. tandfonline.comtandfonline.com The development of catalytic systems that can operate under mild, solvent-free conditions would represent a significant advance in the sustainable production of benzophenones.

Synthetic Utility of (3-Aminophenyl)(4-chlorophenyl)methanone as a Precursor

(3-Aminophenyl)(4-chlorophenyl)methanone is a valuable synthetic intermediate due to its versatile chemical structure. The presence of the amino and carbonyl groups allows for a wide range of subsequent transformations, making it a key building block for more complex molecules.

Aminobenzophenones are famously used as precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.pl For example, 2-amino-5-chlorobenzophenone (B30270) is a key starting material for alprazolam. wikipedia.org The amino and carbonyl groups of the benzophenone core are strategically positioned to participate in the cyclization reactions that form the diazepine (B8756704) ring.

Beyond benzodiazepines, aminobenzophenones serve as intermediates in the synthesis of various other biologically active compounds and functional materials:

Anticancer Agents: Certain aminobenzophenone derivatives have shown potential as anticancer agents. tandfonline.comtandfonline.com

Pharmaceutical Ingredients: The aminobenzophenone scaffold is a key intermediate in the preparation of various Active Pharmaceutical Ingredients (APIs). asianpubs.orgresearchgate.net

Pigments: Related structures, such as 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, are important intermediates for high-performance pigments. google.com

Affinity Ligands: 3-Amino-4-chlorobenzohydrazide, a related derivative, has been used to create affinity columns for protein purification. researchgate.net

The utility of (3-Aminophenyl)(4-chlorophenyl)methanone lies in its ability to be readily converted into a diverse array of substituted heterocycles and other complex organic molecules, highlighting its importance in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In (3-Aminophenyl)(4-chlorophenyl)methanone, the aromatic protons on the two distinct phenyl rings exhibit characteristic chemical shifts influenced by the electronic effects of their respective substituents.

The 4-chlorophenyl ring, substituted with the electron-withdrawing chlorine atom and sharing the carbonyl group, typically shows signals in the downfield region of the aromatic spectrum (δ 7.0-8.0 ppm). The protons on the 3-aminophenyl ring are influenced by the electron-donating amino group (-NH2), which tends to shift the signals of ortho and para protons to a more upfield region compared to unsubstituted benzene. The amino group protons themselves often appear as a broad singlet.

Analysis of closely related compounds, such as (4-aminophenyl)(4-chlorophenyl)methanone, shows aromatic protons appearing as doublets around δ 7.75 ppm and δ 6.70 ppm, demonstrating the distinct electronic environments of the two rings. rsc.org Similarly, derivatives like (3-Chlorophenyl)(4-chlorophenyl)methanone exhibit a complex multiplet pattern for their aromatic protons between δ 7.42-7.76 ppm. rsc.org The precise chemical shifts and coupling constants (J) are critical for assigning each proton to its specific position on the aromatic rings.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| (4-aminophenyl)(4-chlorophenyl)methanone | Aromatic | 7.75 | d | 8.3 | rsc.org |

| Aromatic | 6.70 | d | 8.5 | ||

| (3-Chlorophenyl)(4-chlorophenyl)methanone | Aromatic | 7.42-7.76 | m | N/A | rsc.org |

| (4-Chlorophenyl)(phenyl)methanone | Aromatic | 7.74-7.78 | m | N/A | rsc.org |

| Aromatic | 7.45-7.51 | m | N/A |

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon framework of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. chemistrysteps.com

The most characteristic signal in the ¹³C-NMR spectrum of (3-Aminophenyl)(4-chlorophenyl)methanone is the carbonyl carbon (C=O), which is significantly deshielded and appears far downfield, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons produce a cluster of signals between approximately 115 and 150 ppm. libretexts.org The specific chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C-Cl) and the carbon atoms of the aminophenyl ring will have distinct chemical shifts reflecting the electronic effects of these groups. For instance, in (3-Chlorophenyl)(4-chlorophenyl)methanone, the carbonyl carbon appears at δ 193.0 ppm, with aromatic carbons resonating between δ 126.9 and 138.4 ppm. rsc.org

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (3-Chlorophenyl)(4-chlorophenyl)methanone | C=O | 193.0 | rsc.org |

| Aromatic C | 126.9 - 138.4 | ||

| (4-Chlorophenyl)(phenyl)methanone | C=O | 195.6 | rsc.org |

| Aromatic C | 128.4 - 138.9 | ||

| (4-aminophenyl)(phenyl)methanone | C=O | 195.2 | rsc.org |

| Aromatic C | 113.5 - 150.9 |

While 1D NMR spectra are powerful, complex molecules often require advanced 2D NMR techniques for unambiguous structural assignment and for studying stereochemistry and conformation.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For (3-Aminophenyl)(4-chlorophenyl)methanone, COSY would reveal the connectivity between adjacent protons on each of the aromatic rings, allowing for definitive assignment of the substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbon atoms. This technique would be used to unequivocally link each aromatic proton to its corresponding carbon atom in the molecule's backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity, rather than through-bond coupling. diva-portal.org For a relatively flexible molecule like (3-Aminophenyl)(4-chlorophenyl)methanone, NOESY or ROESY could provide valuable insights into its preferred solution-state conformation, specifically the time-averaged dihedral angle between the two phenyl rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). thermofisher.com

The FT-IR and Raman spectra of (3-Aminophenyl)(4-chlorophenyl)methanone are expected to show several characteristic absorption bands that confirm its structure.

N-H Stretching: The primary amine (-NH₂) group will typically exhibit two medium-intensity bands in the FT-IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: These vibrations give rise to multiple weak to medium bands above 3000 cm⁻¹.

C=O Carbonyl Stretching: A strong, sharp absorption band characteristic of the benzophenone (B1666685) ketone group is expected in the region of 1630-1680 cm⁻¹. Its exact position is influenced by conjugation with the aromatic rings.

C=C Aromatic Stretching: Multiple bands of varying intensity are expected between 1450 and 1600 cm⁻¹ due to carbon-carbon stretching within the aromatic rings.

N-H Bending: The scissoring vibration of the primary amine usually appears as a medium to strong band around 1560-1640 cm⁻¹.

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: A strong band corresponding to the carbon-chlorine stretch is expected in the fingerprint region, generally between 700 and 850 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Weak-Medium |

| C=O Stretch | Ketone | 1630 - 1680 | Strong |

| N-H Bend | Primary Amine | 1560 - 1640 | Medium-Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Variable |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |

| C-Cl Stretch | Aryl Chloride | 700 - 850 | Strong |

The interpretation of complex vibrational spectra can be greatly enhanced by correlation with computational models. cardiff.ac.uk Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net

The standard procedure involves optimizing the molecular geometry of (3-Aminophenyl)(4-chlorophenyl)methanone to its lowest energy state, followed by a frequency calculation at the same level of theory. researchgate.net The calculated frequencies are often systematically higher than experimental values and are therefore corrected using a scaling factor to improve agreement. scispace.com These theoretical spectra allow for a detailed assignment of each experimental band to a specific vibrational mode of the molecule. Furthermore, techniques like Potential Energy Distribution (PED) analysis can be used to quantify the contribution of different internal coordinates (stretches, bends) to each normal mode, providing a highly detailed and unambiguous interpretation of the experimental FT-IR and Raman spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of compounds containing carbonyl groups, such as (3-Aminophenyl)(4-chlorophenyl)methanone, is characterized by specific electronic transitions. Generally, organic molecules with chromophores like the C=O group exhibit absorption in the UV-Vis region due to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

For carbonyl compounds, two primary types of electronic transitions are observed:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high energy and result in strong absorption bands, often in the far UV region. shu.ac.ukmasterorganicchemistry.com

n → π transitions:* This involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atom of the carbonyl group, to a π* antibonding orbital. shu.ac.ukmasterorganicchemistry.com These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths, often in the 270-300 nm range. masterorganicchemistry.com

The presence of the aminophenyl and chlorophenyl groups attached to the carbonyl chromophore in (3-Aminophenyl)(4-chlorophenyl)methanone influences the precise wavelengths and intensities of these absorption bands. The amino group acts as an auxochrome, which can cause a bathochromic shift (red shift) to longer wavelengths.

Table 1: Typical Electronic Transitions for Carbonyl-Containing Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | < 200 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. chemguide.co.uklibretexts.org

For (3-Aminophenyl)(4-chlorophenyl)methanone (molecular formula C₁₃H₁₀ClNO), the fragmentation pattern provides valuable structural information. The key fragmentation pathways for benzophenone derivatives typically involve cleavage at the bonds adjacent to the carbonyl group.

Common fragmentation patterns include:

Formation of Acylium Ions: Cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings is a common pathway. This results in the formation of stable acylium ions.

[M - C₆H₄Cl]+• → [C₆H₅(NH₂)CO]+ (m/z 120)

[M - C₆H₅NH₂]+• → [ClC₆H₄CO]+ (m/z 139/141, showing the isotopic pattern for chlorine)

Loss of CO: The molecular ion or fragment ions may lose a neutral carbon monoxide molecule.

Fragments from Aromatic Rings: Ions corresponding to the chlorophenyl cation ([C₆H₄Cl]+, m/z 111/113) and aminophenyl cation ([C₆H₅NH₂]+, m/z 92) are also expected.

Table 2: Predicted Mass Spectrometry Fragmentation for (3-Aminophenyl)(4-chlorophenyl)methanone

| m/z | Proposed Fragment Ion |

|---|---|

| 231/233 | [M]+• (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]+ |

| 120 | [C₆H₅(NH₂)CO]+ |

| 111/113 | [C₆H₄Cl]+ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Table 3: Crystallographic Data for a Related Compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5465(9) |

| b (Å) | 8.0647(11) |

| c (Å) | 10.8476(15) |

| β (°) | 105.591(3) |

| V (ų) | 551.63(13) |

Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces that lead to the formation of ordered, three-dimensional supramolecular assemblies. mdpi.com In the solid state, molecules of (3-Aminophenyl)(4-chlorophenyl)methanone would arrange themselves to maximize stabilizing interactions. The packing is influenced by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions. mdpi.comnih.gov These interactions guide the molecules into specific arrangements, often forming chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net For example, in similar structures, molecules are often linked into chains or layers through these interactions. researchgate.netresearchgate.net

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The supramolecular structure of (3-Aminophenyl)(4-chlorophenyl)methanone is stabilized by a network of non-covalent interactions. mdpi.com

Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be hydrogen bonding involving the amino group (-NH₂) as a donor and the carbonyl oxygen (C=O) as an acceptor. This N-H···O interaction would likely be a key motif in linking molecules together, often forming chains or dimeric structures.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen or the amino nitrogen of neighboring molecules.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between carbon-hydrogen bonds and oxygen atoms (C-H···O) or the π-systems of the aromatic rings (C-H···π), also play a role in consolidating the crystal structure. researchgate.net

These varied intermolecular forces work in concert to create a stable and well-defined three-dimensional crystalline architecture. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for calculating the electronic structure of molecules. youtube.comchemrxiv.org Instead of solving the complex many-body Schrödinger equation for the wavefunction, DFT focuses on the electron density, from which all ground-state properties of the system can be determined. youtube.com This approach provides a balance between accuracy and computational cost, making it suitable for studying molecules like (3-Aminophenyl)(4-chlorophenyl)methanone. DFT calculations can predict optimized geometry, vibrational frequencies, and various electronic properties that govern the molecule's reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For (3-Aminophenyl)(4-chlorophenyl)methanone, the electron-donating amino (-NH2) group is expected to primarily contribute to the HOMO, localizing electron density on the aminophenyl ring. The electron-withdrawing carbonyl (-CO-) and chloro (-Cl) groups, along with the phenyl rings, would likely dominate the character of the LUMO. researchgate.net This distribution facilitates an intramolecular charge transfer (ICT) from the amino-substituted ring to the chlorophenyl-carbonyl moiety upon excitation. Studies on other substituted benzophenones confirm that such donor-acceptor frameworks significantly influence the FMO energies and distributions. researchgate.netscialert.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for (3-Aminophenyl)(4-chlorophenyl)methanone |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Likely localized on the electron-rich aminophenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Likely localized on the electron-deficient chlorophenyl-carbonyl moiety. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and potential for electronic transitions. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red/Yellow: Regions of negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For (3-Aminophenyl)(4-chlorophenyl)methanone, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net The aromatic rings would also exhibit negative potential due to the π-electron clouds. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly those of the amino group, making them susceptible to nucleophilic attack. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive behavior. chemrxiv.org

Table 2: Color Representation in Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Implication for Reactivity |

|---|---|---|

| Red | Most Negative | Site for electrophilic attack (e.g., carbonyl oxygen, amino nitrogen) |

| Yellow/Orange | Negative | Site for electrophilic attack |

| Green | Neutral (Zero) | Low reactivity |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly effective for analyzing intramolecular and intermolecular bonding and interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu

Table 3: Key Concepts in Natural Bond Orbital (NBO) Analysis

| Concept | Description | Significance for (3-Aminophenyl)(4-chlorophenyl)methanone |

|---|---|---|

| Donor NBO | A filled orbital, typically a lone pair (LP) or a bonding (σ or π) orbital. | The lone pairs on the nitrogen and oxygen atoms are primary donors. |

| Acceptor NBO | A vacant orbital, typically an antibonding (σ* or π*) orbital. | The antibonding orbitals of the phenyl rings and carbonyl group are primary acceptors. |

| Stabilization Energy (E(2)) | The energy associated with the delocalization from a donor to an acceptor orbital. | Quantifies the strength of intramolecular charge transfer, contributing to molecular stability. |

Quantum Chemical Parameters for Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Prediction of Non-Linear Optical (NLO) Properties

Molecules with a significant intramolecular charge-transfer character, often arising from a donor-π-acceptor structure, can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The NLO response of a molecule is quantified by its polarizability (α) and first-order hyperpolarizability (β).

DFT calculations are a powerful tool for predicting these properties. For (3-Aminophenyl)(4-chlorophenyl)methanone, the donor (amino group) and acceptor (carbonyl group) moieties are connected through a π-conjugated system (phenyl ring), which is a classic design for NLO materials. sci-hub.catjst.go.jp Computational studies on similar aminobenzophenone derivatives have shown that they can possess significant first-order hyperpolarizability values, making them potential candidates for NLO applications like second-harmonic generation. scihorizon.comnih.govdoi.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanical calculations are excellent for understanding the electronic properties of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., solvent). nih.gov

For (3-Aminophenyl)(4-chlorophenyl)methanone, a key area of conformational flexibility is the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. scihorizon.com Furthermore, by including explicit solvent molecules in the simulation, one can study how interactions like hydrogen bonding with the solvent affect the molecule's conformation and dynamic behavior. researchgate.netnih.govacs.orgscispace.com This provides a more realistic picture of the molecule's properties in a solution, which is crucial for understanding its behavior in practical applications.

In Silico ADME Prediction and Pharmacokinetic Profiling

No public data is available for the in silico ADME prediction and pharmacokinetic profiling of (3-Aminophenyl)(4-chlorophenyl)methanone.

Table 1: Predicted Physicochemical and ADME Properties

| Parameter | Predicted Value |

| Data Not Available | Data Not Available |

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Predicted Value |

| Data Not Available | Data Not Available |

Molecular Interactions and Structure Property Relationships of 3 Aminophenyl 4 Chlorophenyl Methanone and Its Derivatives

Investigation of Ligand-Protein Interactions via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in forecasting the interaction between a small molecule (ligand) and a protein's binding site, shedding light on the molecular basis of biological activity.

Molecular docking simulations are employed to predict how derivatives of (3-Aminophenyl)(4-chlorophenyl)methanone orient themselves within the active site of a target protein. These predictions are quantified by a docking score, which estimates the binding affinity; a more negative score typically indicates a more favorable binding interaction.

In a study involving a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives, molecular docking was performed against the active site of human mitochondrial branched-chain aminotransferase (BCATm), a target for anticonvulsant activity. ijper.orgijper.org The docking scores for these derivatives ranged from -5.005 to -6.898 kcal/mol. ijper.orgresearchgate.net The compound designated as 4f emerged as the most potent, with a docking score of -6.898, which was superior to the standard drug Gabapentin (-6.013). ijper.orgijper.orgresearchgate.net

Similarly, a docking analysis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, another class of derivative, against the human dihydrofolate reductase (hDHFR) enzyme revealed a binding interaction energy of -7.69 Kcal/mol. mdpi.com These studies demonstrate the utility of docking in identifying promising compounds based on their predicted binding affinities.

Table 1: Docking Scores of (4-chlorophenyl) methanone Derivatives against BCATm

| Compound | Docking Score (kcal/mol) |

| 4a | High |

| 4b | Moderate |

| 4d | Moderate |

| 4e | High |

| 4f | -6.898 (Most Potent) |

| Gabapentin (Standard) | -6.013 |

Note: Specific numerical scores for all compounds were not available in the provided sources, but their relative binding efficiencies were described. ijper.org

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These interactions are typically non-covalent and include hydrogen bonds, halogen bonds, and π-π stacking. ijper.org

For the pyrazoline derivatives targeting BCATm, several key interactions were observed:

Hydrogen Bonds : The carbonyl group of the methanone moiety was found to form hydrogen bonds with residues such as Gly171 and Gln224. ijper.org

Halogen Bonds : The chloro group on the phenyl ring, a defining feature of the parent structure, formed halogen bonds with the residue Trp227. ijper.org

π-π Stacking : Aromatic interactions, specifically π-π stacking, were observed between the phenyl rings of the ligand and the residue Tyr173. ijper.org

In the case of the benzo[f]chromene derivative binding to hDHFR, the amino group formed a strong hydrogen bond with Ala9, and a π-π bond was established with Leu22. mdpi.com The methoxy (B1213986) group also formed a hydrogen bond with the vital residue Asp27. mdpi.com These specific interactions with key residues are essential for the stable binding and inhibitory action of the compounds. mdpi.comnih.gov

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov By analyzing the docking results of a series of related compounds, researchers can deduce which structural features enhance or diminish activity.

The studies on pyrazoline derivatives revealed a clear SAR. ijper.orgresearchgate.net Compounds 4a, 4e, and 4f, which showed the most potent anticonvulsant activity, also demonstrated the most efficient binding in docking simulations. ijper.org This correlation suggests that the specific substituents on these molecules facilitate stronger or more numerous interactions with key residues in the BCATm binding pocket. For instance, the ability of compound 4f to form both a hydrogen bond via its carbonyl function and a halogen bond via its chloro group contributes to its high binding affinity. ijper.org

SAR studies on other chemical series, such as TRPV1 antagonists, further illustrate this principle. Modifications to different regions of a lead compound, like altering alkyl or aryl substituents, can lead to significant changes in potency. researchgate.net For example, increasing the length of a linker or introducing specific groups can enhance binding affinity and antagonism. researchgate.net These computational SAR insights are crucial for guiding the synthesis of more effective molecules. nih.gov

Design Principles for Modulating Molecular Interactions through Structural Modifications

The insights gained from molecular docking and SAR studies form the basis for rational drug design. By understanding which structural moieties interact with specific residues, chemists can strategically modify a lead compound to enhance its binding affinity and selectivity.

Key design principles derived from studies of (4-chlorophenyl)methanone derivatives include:

Incorporation of Hydrogen Bond Donors/Acceptors : The consistent observation of hydrogen bonding involving the carbonyl group suggests that maintaining or enhancing this interaction is critical. ijper.org Modifications to other parts of the molecule can be made to optimize the geometry for this interaction.

Leveraging Halogen Bonds : The chloro substituent is not merely a passive feature; it actively participates in halogen bonding with residues like Trp227. ijper.org This highlights the importance of halogens in ligand design for specific targets.

Modulating Aromatic Systems : The presence of π-π stacking interactions indicates that the size, electronics, and positioning of aromatic rings are crucial. ijper.orgmdpi.com Adding or modifying aromatic systems can be a strategy to improve binding.

Stereospecificity : In many biological systems, stereochemistry plays a vital role. SAR studies have shown that for certain scaffolds, one stereoisomer can be significantly more active than the other, indicating a highly specific interaction with a chiral binding pocket. researchgate.net

By applying these principles, new derivatives can be designed with a higher probability of success, optimizing their interactions with the target protein to achieve desired biological effects.

Influence of Substituents on Electronic and Conformational Landscapes

The nature and position of substituents on the aromatic rings of (3-Aminophenyl)(4-chlorophenyl)methanone derivatives profoundly affect their three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic landscape). These factors are determinants of the molecule's interaction potential.

Computational methods like Density Functional Theory (DFT) are used to analyze these properties. nih.gov For instance, the calculation of HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energies can describe the charge transfer that occurs within the molecule. nih.gov The electronic properties dictate the molecule's ability to engage in various non-covalent interactions:

Electrostatic Interactions : The molecular electrostatic potential map reveals the electron-rich and electron-poor regions of a molecule. Substituents can alter this map, influencing the formation of hydrogen and halogen bonds.

Aromatic Interactions : Electron-donating or electron-withdrawing groups on the phenyl rings can modify the quadrupole moment of the aromatic system, affecting its ability to participate in π-π stacking or cation-π interactions.

Conformationally, bulky substituents can restrict the rotation of single bonds, locking the molecule into a more rigid shape. This "conformational restriction" can be advantageous if the locked conformation is the one required for optimal binding to the protein (the "bioactive conformation"). researchgate.net Conversely, a substituent might induce an unfavorable conformation, hindering binding. Therefore, the interplay between a substituent's electronic and steric effects is a critical consideration in molecular design.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Functionalization and Derivatization Reactions

The reactivity of (3-Aminophenyl)(4-chlorophenyl)methanone is largely dictated by the amino group and the aromatic systems. These functionalities allow for a variety of derivatization reactions.

Diazotization of the Amino Group: The primary aminophenyl group is readily converted into a diazonium salt, a versatile intermediate for a wide array of functional groups. The reaction is typically conducted in a cold, acidic solution with a source of nitrous acid, such as sodium nitrite.

The mechanism proceeds through several key steps byjus.com:

Formation of the Nitrosonium Ion: In the presence of a strong acid (e.g., HCl), nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

N-Nitrosation: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.

Tautomerization and Dehydration: In the acidic medium, the N-nitrosamine undergoes protonation and tautomerization to form a diazohydroxide. Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryl diazonium ion. byjus.com

This diazonium salt is a valuable synthetic intermediate, enabling reactions such as the Sandmeyer reaction to introduce halides, cyano, or hydroxyl groups, or azo coupling reactions to form azo dyes.

Acylation of the Amino Group: The amino group can be easily acylated to form amides using acyl chlorides or anhydrides. This reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the corresponding N-acylated product. This derivatization is often used to modify the electronic properties of the molecule or as a protecting group strategy.

Stereochemical Outcomes and Control in Reactions Involving (3-Aminophenyl)(4-chlorophenyl)methanone Scaffolds

The parent molecule, (3-Aminophenyl)(4-chlorophenyl)methanone, is achiral as it possesses a plane of symmetry. Therefore, stereochemical considerations primarily arise during reactions that introduce a new chiral center into the molecule or its derivatives.

The literature specifically detailing stereoselective reactions on the (3-Aminophenyl)(4-chlorophenyl)methanone scaffold is not extensive. However, general principles of asymmetric synthesis can be applied. For instance, the reduction of the ketone carbonyl group can generate a chiral center at the benzylic carbon. While reduction with agents like sodium borohydride (B1222165) yields a racemic mixture of the corresponding alcohol, the use of chiral reducing agents (e.g., boranes complexed with chiral ligands like (S)-CBS-oxazaborolidine) could, in principle, lead to the formation of one enantiomer in excess. The stereochemical outcome would be dictated by the facial selectivity of the hydride attack on the prochiral carbonyl group, as directed by the chiral catalyst.

Similarly, if the scaffold is modified to become part of a chiral ligand or catalyst, it could be used to induce stereoselectivity in other reactions. However, specific examples of such applications for this particular molecule are not well-documented in readily available literature.

Catalytic Transformations and Their Mechanisms

The ketone and aryl halide moieties of (3-Aminophenyl)(4-chlorophenyl)methanone are amenable to various catalytic transformations.

Catalytic Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, diphenylmethanol. A common method involves hydride transfer from a reducing agent like sodium borohydride (NaBH₄). pitt.eduscribd.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. sciencing.com This breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a protic solvent like methanol, the alkoxide is subsequently protonated to yield the final alcohol product, diphenylmethanol. sciencing.com The reaction stoichiometry shows that one mole of NaBH₄ can reduce four moles of the ketone. sciencing.com

Photocatalytic Reduction: Another pathway is the photoreduction of the benzophenone (B1666685) core, which proceeds via a free-radical mechanism. hilarispublisher.com

Photoexcitation: Upon absorption of UV light (~350 nm), the benzophenone molecule is excited from its ground state to a singlet state, which then undergoes intersystem crossing to a more stable triplet diradical state.

Hydrogen Abstraction: The excited benzophenone diradical abstracts a hydrogen atom from a suitable donor, such as a solvent like ethanol (B145695) or isopropanol, to form a ketyl radical.

Dimerization: Two ketyl radicals then dimerize to form the final product, a pinacol.

Palladium-Catalyzed Cross-Coupling: The 4-chlorophenyl ring provides a handle for transition-metal-catalyzed C-C or C-N bond-forming reactions. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst in a low oxidation state (Pd(0)) undergoes oxidative addition into the aryl-chlorine bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. mdpi.com This allows for the elaboration of the 4-chlorophenyl ring with various alkyl, alkenyl, or aryl groups.

| Transformation | Catalyst/Reagent | Functional Group Targeted | Product Type |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Photoreduction | UV Light / H-donor solvent | Ketone | Pinacol |

| Suzuki Coupling | Pd(0) catalyst / Boronic acid | Aryl Chloride | Biaryl Compound |

Rearrangement Reactions and Their Mechanistic Elucidation

Derivatives of (3-Aminophenyl)(4-chlorophenyl)methanone can undergo classic rearrangement reactions, most notably the Beckmann rearrangement. wikipedia.org This reaction transforms an oxime derivative into an N-substituted amide.

First, the ketone is converted to its corresponding oxime by reaction with hydroxylamine. chemistnotes.com Due to the unsymmetrical nature of the ketone, two geometric isomers (E and Z) of the oxime can be formed. The Beckmann rearrangement is then typically initiated with an acid catalyst (e.g., H₂SO₄, PCl₅). chemistnotes.comacs.org

The mechanism is well-established:

Protonation/Activation: The hydroxyl group of the oxime is protonated by the acid, converting it into a good leaving group (water). chemistnotes.commasterorganicchemistry.com

Concerted Rearrangement: In a concerted step, the aryl group positioned anti (trans) to the leaving group migrates from the carbon to the nitrogen atom, with the simultaneous departure of the water molecule. chemistnotes.com This migration step is the key rearrangement event and forms a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is electrophilic and is attacked by a water molecule.

Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, stable amide product. masterorganicchemistry.com

The regiochemical outcome of the rearrangement is determined by the stereochemistry of the oxime. The group that migrates is always the one anti-periplanar to the hydroxyl leaving group. Therefore, separation of the oxime isomers would lead to two different amide products, one where the 3-aminophenyl group has migrated and another where the 4-chlorophenyl group has migrated.

Future Directions and Emerging Research Opportunities

The (3-Aminophenyl)(4-chlorophenyl)methanone scaffold, a member of the broader benzophenone (B1666685) class, represents a versatile platform for chemical innovation. While it has been explored in various contexts, including as a synthetic intermediate, its full potential is yet to be realized. The convergence of advanced synthesis, computational modeling, and materials science opens up new avenues for research, promising novel applications and discoveries. This section outlines key future directions and emerging opportunities centered on this valuable chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.